5-(3-Bromophenyl)picolinic acid
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Overview
Description
5-(3-Bromophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a bromine atom attached to the phenyl ring, which is in turn connected to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)picolinic acid typically involves the bromination of picolinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Bromophenyl)picolinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). The compound binds to these proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in the context of its potential antiviral and immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: Features a carboxylic acid group at the 4-position.
Uniqueness
5-(3-Bromophenyl)picolinic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and form unique complexes that are not possible with other picolinic acid derivatives.
Biological Activity
5-(3-Bromophenyl)picolinic acid is an organic compound featuring a picolinic acid backbone, characterized by its pyridine ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to summarize the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₈BrN₁O₂. The presence of the bromine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
The cytotoxic effects were measured using standard MTT assays, indicating that the compound could induce apoptosis in cancer cells.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in models of inflammation. It has been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Treatment | iNOS Inhibition (%) | COX-2 Inhibition (%) | Reference |
---|---|---|---|
10 μM Compound | 42.2 | 56.4 | |
Control (DMSO) | - | - | - |
These results suggest that the compound could be a candidate for developing new anti-inflammatory drugs.
3. Neuroprotective Effects
Research has indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. Its effects on neuronal cell survival and neuroinflammation were assessed using primary neuronal cultures exposed to oxidative stress.
Treatment | Cell Viability (%) | Neuroinflammatory Markers | Reference |
---|---|---|---|
10 μM Compound | 75 | Reduced TNF-α levels | |
Control | 50 | Elevated TNF-α levels | - |
These findings highlight the potential of this compound in treating neurodegenerative diseases.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways: It can affect signaling pathways related to apoptosis and cell survival.
- Antioxidant Properties: The bromophenyl group may enhance its ability to scavenge free radicals.
Case Studies
Several case studies have been published detailing the therapeutic applications of compounds similar to this compound:
-
Case Study on Cancer Treatment:
A study reported that derivatives of picolinic acid showed promise in reducing tumor size in xenograft models when administered alongside conventional chemotherapy agents. -
Case Study on Neuroprotection:
Another investigation demonstrated that compounds with similar structural features could mitigate cognitive decline in animal models of Alzheimer's disease.
Properties
Molecular Formula |
C12H8BrNO2 |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
5-(3-bromophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16) |
InChI Key |
PCHYYTCBYNHLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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